Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally intricate heterocyclic compound featuring a tricyclic core fused with nitrogen and oxygen-containing functional groups. The molecule includes:
- A triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene backbone, which comprises a bicyclic system fused to an additional ring, creating a rigid, planar framework.
- A 3-(propan-2-yloxy)propyl side chain at position 7, enhancing solubility and steric bulk.
- A methyl ester group at position 5, critical for bioactivity and metabolic stability.
The compound’s structural determination likely employed crystallographic tools such as SHELXL for refinement and ORTEP-III for visualization . Its synthesis may involve cyclocondensation reactions analogous to spiro compounds in , though specific pathways remain undocumented in the provided evidence.
Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H24N4O4/c1-12(2)28-9-5-8-23-17(21)14(20(26)27-4)10-15-18(23)22-16-7-6-13(3)11-24(16)19(15)25/h6-7,10-12,21H,5,8-9H2,1-4H3 |
InChI Key |
CYHUCDMECWSVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the imino, oxo, and carboxylate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison with Related Compounds
Key Observations :
- The target compound’s triazatricyclo core distinguishes it from spiro systems (e.g., 7-oxa-9-aza-spiro[4.5]decane) and macrocyclic lactones (e.g., milbemycin). This rigid framework may enhance thermal stability compared to flexible spiro analogues .
- Unlike milbemycin’s microbial origin, the target compound is likely synthesized chemically, enabling precise functionalization .
Hydrogen Bonding and Crystal Packing
The 6-imino and 2-oxo groups facilitate hydrogen bonding, akin to Etter’s graph set analysis (). Compared to benzothiazole-derived spiro compounds, the triazatricyclo core may adopt distinct packing motifs due to its planar geometry, reducing π-π stacking opportunities but enhancing dipole interactions .
Ring Puckering and Conformational Analysis
Using Cremer-Pople parameters (), the tricyclic system’s puckering amplitude (q) and phase angle (φ) can be quantified. Unlike five-membered rings in spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane), the fused tricyclic core likely exhibits minimal puckering, favoring planarity for conjugation stability .
Biological Activity
Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of an imino group and a carbonyl group enhances its potential for interactions with various biological targets.
Molecular Formula
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate cellular responses, potentially leading to therapeutic effects against diseases like cancer.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Below is a comparative table highlighting similar compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imamine Derivatives | Triazine core with various substitutions | Anticancer activity against multiple cell lines |
| Ethyl 6-(3-methoxybenzoyl)imino derivatives | Similar imino functionality | Potential anti-inflammatory properties |
| Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl) | Contains amide and aromatic systems | Investigated for metabolic stability |
Anticancer Studies
A study focused on the synthesis and evaluation of triazine derivatives similar to methyl 6-imino compounds found that these derivatives exhibited potent antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values were notably low, indicating high efficacy in inhibiting cancer cell growth.
Antimicrobial Studies
Another investigation assessed the antimicrobial properties of triazine-based compounds against various bacterial strains. The results revealed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 9.937 µg/mL for certain derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
